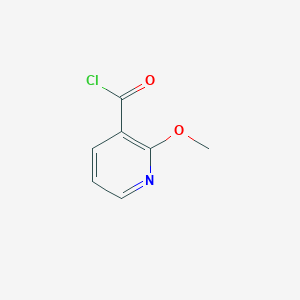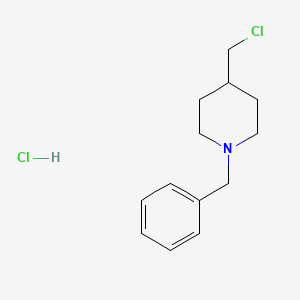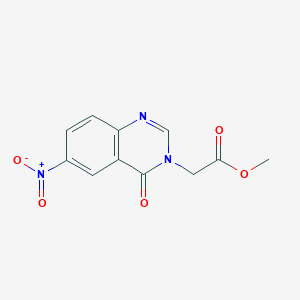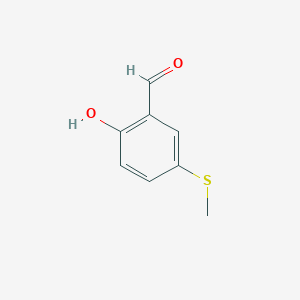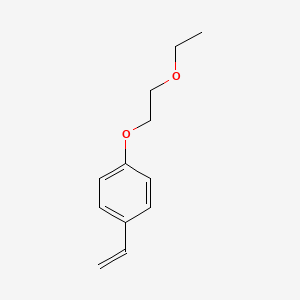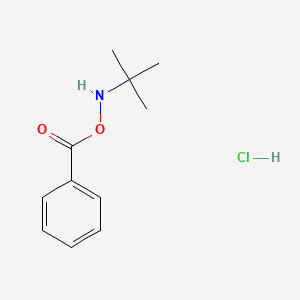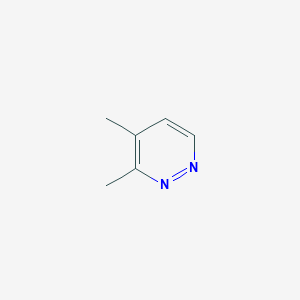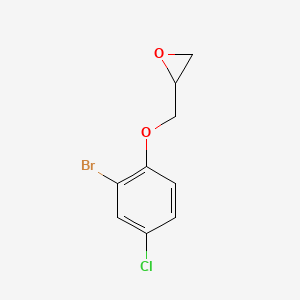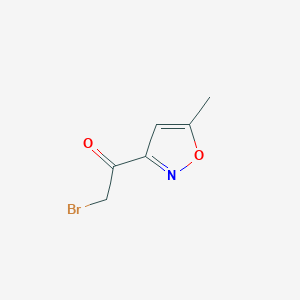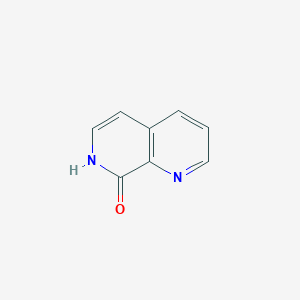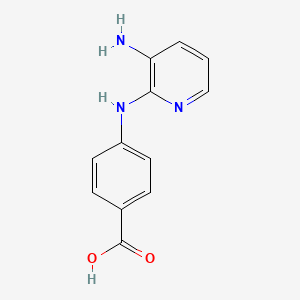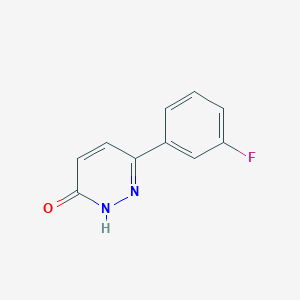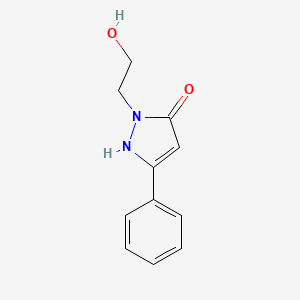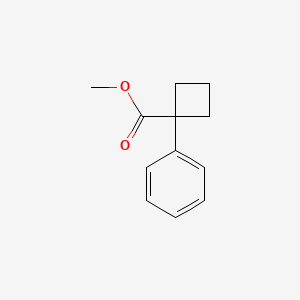
Methyl 1-phenylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-phenylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C12H14O2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 1-phenylcyclobutane-1-carboxylate” consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 190.24 g/mol.Physical And Chemical Properties Analysis
“Methyl 1-phenylcyclobutane-1-carboxylate” has physical and chemical properties typical of a compound with its molecular structure . Detailed properties like melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Ester and Formyl Group Control in Cyclobutene Reactions
A study by Niwayama and Houk (1992) explored the competition between ester and formyl groups in controlling torquoselectivity in cyclobutene electrocyclic reactions. They synthesized Methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid and demonstrated its thermolysis to methyl (2H)-pyrane-5-carboxylate through electrocyclization, confirming theoretical predictions about the process. This research highlights the role of methyl 1-phenylcyclobutane-1-carboxylate derivatives in understanding reaction mechanisms and designing new synthetic routes (Niwayama & Houk, 1992).
Synthesis and Polymerization
Research by Drujon et al. (1993) investigated the synthesis and free radical polymerization of ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers, derived from 1,1-cyclobutanedicarboxylic acid. Their findings indicate that these monomers, including methyl 1-bicyclobutanecarboxylate derivatives, behave similarly to vinyl counterparts in polymerization reactions, with potential for producing materials possessing high thermal stability and optical clarity. The study underscores the utility of these compounds in developing novel polymeric materials (Drujon et al., 1993).
Advanced Materials Synthesis
Kawauchi et al. (2005) conducted a detailed study on the anionic polymerization of methyl bicyclobutane-1-carboxylate, leading to the formation of transtactic polymers with high trans contents. Their research provided insights into the initiation mechanisms and revealed the formation of oligomers with distinct structural features. This work contributes to the understanding of the polymerization behavior of cyclobutane derivatives and their potential applications in creating advanced materials with specific properties (Kawauchi et al., 2005).
Safety And Hazards
Safety data sheets suggest that “Methyl 1-phenylcyclobutane-1-carboxylate” should be handled with care. Precautionary measures include avoiding breathing vapors and using the compound only in well-ventilated areas or outdoors. Protective gloves, clothing, and eye protection should be worn when handling the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-phenylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-11(13)12(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOKJRFMJCJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501952 |
Source


|
| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenylcyclobutane-1-carboxylate | |
CAS RN |
58469-03-7 |
Source


|
| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

